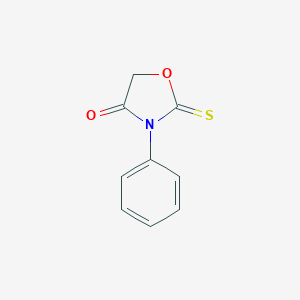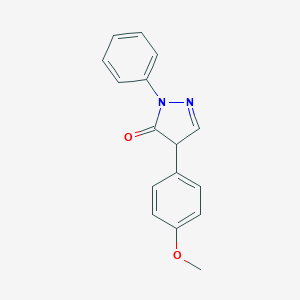
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid, commonly known as AETC, is a chemical compound that belongs to the thiophene family. It is a heterocyclic organic compound that has been widely studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. AETC has a unique molecular structure that makes it an interesting subject of research.
Wirkmechanismus
The mechanism of action of AETC is not well understood. However, it is believed that AETC exerts its biological effects by inhibiting the activity of key enzymes and proteins in the target organism. For example, AETC has been found to inhibit the growth of certain bacteria by inhibiting the activity of the enzyme DNA gyrase.
Biochemical and Physiological Effects
AETC has been found to have several biochemical and physiological effects. In vitro studies have shown that AETC has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. AETC has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AETC in lab experiments is its availability. AETC can be synthesized in large quantities using the synthesis method described above. Another advantage of using AETC is its unique molecular structure, which makes it an interesting subject of research. However, there are also some limitations to using AETC in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the potential toxicity of AETC, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on AETC. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of AETC will provide insights into its biological effects and potential applications. Another direction is to explore the potential use of AETC in the development of new drugs. AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious and inflammatory diseases. Finally, further research is needed to investigate the potential use of AETC in the agrochemical and materials science industries. AETC has unique properties that make it a potential candidate for the development of new herbicides and materials with unique properties.
Conclusion
In conclusion, AETC is a heterocyclic organic compound that has been widely studied for its potential applications in various fields. The synthesis method of AETC involves the reaction of 2-acetylamino-5-ethylthiophene-3-carboxylic acid with thionyl chloride and then with ethanethiol. AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. AETC has also been studied for its potential use as a herbicide in the agrochemical industry and as a precursor for the synthesis of novel materials in the materials science field. Further research is needed to investigate the potential applications of AETC and its mechanism of action.
Synthesemethoden
The synthesis of AETC involves the reaction of 2-acetylamino-5-ethylthiophene-3-carboxylic acid with thionyl chloride and then with ethanethiol. The resulting product is then hydrolyzed to obtain AETC. This synthesis method has been widely used in the laboratory to produce AETC in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
AETC has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. AETC has also been studied for its potential use as a herbicide in the agrochemical industry. In the materials science field, AETC has been used as a precursor for the synthesis of novel materials with unique properties.
Eigenschaften
Produktname |
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid |
|---|---|
Molekularformel |
C9H11NO3S2 |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
2-acetamido-5-ethylsulfanylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S2/c1-3-14-7-4-6(9(12)13)8(15-7)10-5(2)11/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
PUBYOQUCKIICNE-UHFFFAOYSA-N |
SMILES |
CCSC1=CC(=C(S1)NC(=O)C)C(=O)O |
Kanonische SMILES |
CCSC1=CC(=C(S1)NC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)

![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)

